molecular formula C15H11NO3 B12590457 2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione CAS No. 647862-36-0

2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B12590457
CAS No.: 647862-36-0
M. Wt: 253.25 g/mol
InChI Key: JFNIDZVRQJDOSN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. Indole derivatives often exert their effects by binding to specific receptors or enzymes, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

647862-36-0

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-(1H-indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H11NO3/c1-19-15-7-13(17)10(6-14(15)18)11-8-16-12-5-3-2-4-9(11)12/h2-8,16H,1H3

InChI Key

JFNIDZVRQJDOSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=CC1=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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